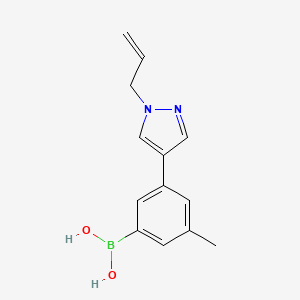
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazole ring and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone.
Allylation: The pyrazole ring is then allylated using an allyl halide in the presence of a base such as potassium carbonate.
Borylation: The final step involves the borylation of the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The allyl group can be reduced to a propyl group using hydrogenation.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: 3-(1-Propyl-4-pyrazolyl)-5-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
科学的研究の応用
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid depends on its application. In organic synthesis, it acts as a reagent in cross-coupling reactions. In medicinal chemistry, it may interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzymes or modulating receptor activity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole and allyl groups.
3-(1-Allyl-4-pyrazolyl)phenylboronic Acid: Lacks the methyl group on the phenyl ring.
5-Methylphenylboronic Acid: Lacks the pyrazole and allyl groups.
Uniqueness
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is unique due to the presence of both the pyrazole and allyl groups, which can impart distinct reactivity and binding properties compared to other boronic acids.
特性
分子式 |
C13H15BN2O2 |
|---|---|
分子量 |
242.08 g/mol |
IUPAC名 |
[3-methyl-5-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-3-4-16-9-12(8-15-16)11-5-10(2)6-13(7-11)14(17)18/h3,5-9,17-18H,1,4H2,2H3 |
InChIキー |
NEOLZQUOPZHFGX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C2=CN(N=C2)CC=C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
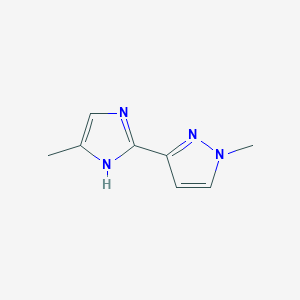


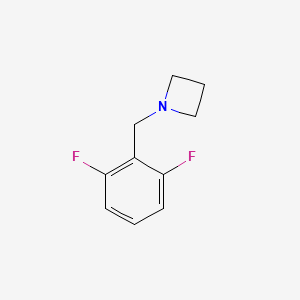
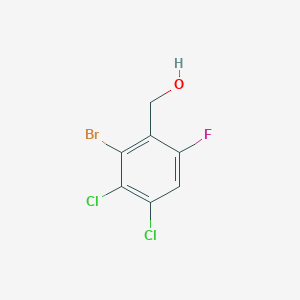
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

![Ethyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13665426.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)
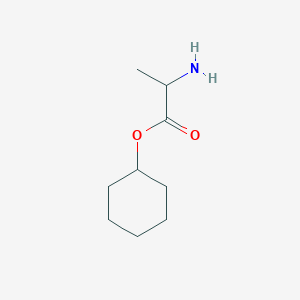
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
